molecular formula C9H10ClN3O2 B12293150 Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride

Cat. No.: B12293150
M. Wt: 227.65 g/mol
InChI Key: MVIPMFRAOFSZAU-UHFFFAOYSA-N
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Description

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H10ClN3O2 It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves the reaction of 2-aminopyrazole with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H9N3O2.ClH/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10;/h2-5H,1H3,(H2,10,11);1H

InChI Key

MVIPMFRAOFSZAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=C1N.Cl

Origin of Product

United States

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